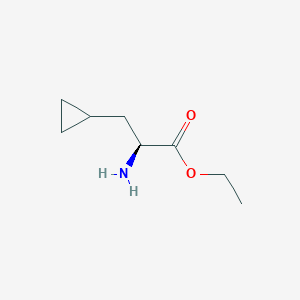
Ethyl (S)-2-amino-3-cyclopropylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (S)-2-amino-3-cyclopropylpropanoate is an organic compound with a unique structure that includes an ethyl ester group, an amino group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-amino-3-cyclopropylpropanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid like sulfuric acid . Another method involves the use of acid chlorides, which react with ethanol in the presence of a base .
Industrial Production Methods
Industrial production of esters like this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or Lewis acids like scandium triflate can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-2-amino-3-cyclopropylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Reduction: Yields primary alcohols.
Substitution: Forms substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (S)-2-amino-3-cyclopropylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (S)-2-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with cellular receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3-phenylpropanoate: Similar structure but with a phenyl group instead of a cyclopropyl group.
Ethyl 2-amino-3-methylbutanoate: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
Ethyl (S)-2-amino-3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and for developing novel synthetic methodologies .
Biological Activity
Ethyl (S)-2-amino-3-cyclopropylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₈H₁₅NO₂
- Molecular Weight : 157.21 g/mol
- IUPAC Name : this compound
The compound features an amino group, which is crucial for its interaction with biological targets, and a cyclopropyl ring that may influence its pharmacokinetic properties.
Research indicates that this compound interacts with various biological pathways:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, including those involved in metabolic pathways. For instance, it may exhibit inhibitory action on 11β-HSD1, which is crucial in cortisol metabolism and related to metabolic syndromes .
- Receptor Binding : The amino group can form hydrogen bonds with active sites on receptors or enzymes, enhancing binding affinity. The cyclopropyl moiety contributes steric effects that may stabilize the interaction.
Pharmacological Studies
The following table summarizes key findings from recent studies on the biological activity of this compound:
Case Studies
- Metabolic Disorder Treatment : A study evaluated the effects of this compound on glucose metabolism in diabetic models. The compound showed promising results in improving insulin sensitivity and reducing blood glucose levels, indicating its potential therapeutic role in diabetes management.
- Antiviral Research : In another investigation, this compound was tested against SARS-CoV-2 protease. The compound's ability to inhibit the enzyme was analyzed through co-crystallization studies, revealing a favorable binding mode that could lead to the development of new antiviral therapies .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-cyclopropylpropanoate |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7(9)5-6-3-4-6/h6-7H,2-5,9H2,1H3/t7-/m0/s1 |
InChI Key |
MXVODSJSYKGGOE-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1CC1)N |
Canonical SMILES |
CCOC(=O)C(CC1CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















